molecular formula C22H31N3O13 B12409248 GalNAc|A(1-4)GlcNAc-|A-pNP

GalNAc|A(1-4)GlcNAc-|A-pNP

Cat. No.: B12409248
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-BFKOZBEUSA-N
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Description

The compound GalNAc|A(1-4)GlcNAc-|A-pNP is a biochemical reagent used in various scientific research applications. It is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), linked through a β(1-4) glycosidic bond, and conjugated to para-nitrophenyl (pNP). This compound is often used in studies involving glycosylation and carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GalNAc|A(1-4)GlcNAc-|A-pNP typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of GalNAc and GlcNAc are protected using suitable protecting groups to prevent unwanted reactions.

    Glycosylation Reaction: The protected GalNAc is glycosylated with GlcNAc using a glycosyl donor and acceptor under the presence of a catalyst.

    Deprotection: The protecting groups are removed to yield the desired disaccharide.

    Conjugation to pNP: The disaccharide is then conjugated to para-nitrophenyl (pNP) through a glycosidic bond.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to maximize yield and purity .

Mechanism of Action

The mechanism of action of GalNAc|A(1-4)GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound acts as a substrate for β-galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing GalNAc and GlcNAc. These monosaccharides can then participate in various biochemical pathways, influencing cellular processes such as glycosylation and signal transduction .

Properties

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1

InChI Key

HWBFEVWOQMUQIE-BFKOZBEUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Origin of Product

United States

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